Cas no 1566236-20-1 (3-(2-methoxyethyl)azepane)

3-(2-methoxyethyl)azepane Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxyethyl)azepane
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- Inchi: 1S/C9H19NO/c1-11-7-5-9-4-2-3-6-10-8-9/h9-10H,2-8H2,1H3
- InChI Key: XMXJFWWVIWEVQJ-UHFFFAOYSA-N
- SMILES: N1CCCCC(CCOC)C1
3-(2-methoxyethyl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136877-0.5g |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 0.5g |
$636.0 | 2023-07-06 | |
Enamine | EN300-136877-1.0g |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 1.0g |
$813.0 | 2023-07-06 | |
TRC | M139348-50mg |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 50mg |
$ 210.00 | 2022-06-04 | ||
TRC | M139348-100mg |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 100mg |
$ 320.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15479-100MG |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 100MG |
¥ 884.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15479-250MG |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 250MG |
¥ 1,412.00 | 2023-04-06 | |
Enamine | EN300-136877-5.0g |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 5.0g |
$2360.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15479-5G |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95% | 5g |
¥ 10,553.00 | 2023-04-06 | |
Enamine | EN300-136877-500mg |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95.0% | 500mg |
$636.0 | 2023-09-30 | |
Enamine | EN300-136877-250mg |
3-(2-methoxyethyl)azepane |
1566236-20-1 | 95.0% | 250mg |
$403.0 | 2023-09-30 |
3-(2-methoxyethyl)azepane Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Additional information on 3-(2-methoxyethyl)azepane
Comprehensive Overview of 3-(2-methoxyethyl)azepane (CAS No. 1566236-20-1): Properties, Applications, and Industry Insights
The compound 3-(2-methoxyethyl)azepane (CAS No. 1566236-20-1) is a specialized organic molecule featuring a unique azepane ring modified with a 2-methoxyethyl substituent. This structural configuration grants it distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. With the growing demand for novel heterocyclic compounds, 3-(2-methoxyethyl)azepane has emerged as a versatile intermediate in drug discovery and fine chemical synthesis.
In recent years, the scientific community has increasingly focused on azepane derivatives due to their potential in modulating biological activity. The methoxyethyl side chain in this compound enhances its solubility and bioavailability, addressing common challenges in drug formulation. Researchers are exploring its applications in central nervous system (CNS) therapeutics, where its lipophilicity and molecular geometry may enable blood-brain barrier penetration—a hot topic in neurodegenerative disease research.
From a synthetic perspective, CAS No. 1566236-20-1 exemplifies the trend toward tailored heterocycles in modern organic chemistry. Its synthesis typically involves ring-closing strategies or functionalization of pre-existing azepane frameworks, with the methoxyethyl group introduced via nucleophilic substitution or coupling reactions. These methods align with the pharmaceutical industry's push for atom-efficient synthesis, a key focus in green chemistry initiatives.
The compound's structure-activity relationship (SAR) has drawn attention in computational chemistry circles. Molecular docking studies suggest the azepane core may serve as a privileged scaffold for G-protein-coupled receptor (GPCR) modulation—a dominant target class in contemporary drug development. This aligns with frequent search queries like "azepane-based drug candidates" and "GPCR modulators 2024," reflecting industry interest.
Analytical characterization of 3-(2-methoxyethyl)azepane typically employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with particular attention to the conformational dynamics of its seven-membered ring. These quality control measures respond to the pharmaceutical sector's heightened focus on impurity profiling—a regulatory requirement driving many recent search trends.
Material science applications are also being investigated, particularly in polymeric systems where the compound's dual functionality could enable novel polymer architectures. This intersects with the booming interest in smart materials and functional additives, as evidenced by rising search volumes for these terms in technical databases.
Storage and handling of CAS 1566236-20-1 require standard organic compound protocols, with stability data indicating optimal preservation under inert atmospheres at low temperatures. Such practical considerations frequently appear in laboratory workflow optimization discussions—a persistent concern for industrial and academic researchers alike.
The commercial availability of 3-(2-methoxyethyl)azepane has expanded significantly since its first reported synthesis, with current suppliers offering both milligram and kilogram quantities. This scalability addresses the pharmaceutical industry's need for intermediate compound sourcing—a common pain point reflected in procurement-related search queries.
Patent landscapes reveal growing intellectual property activity surrounding azepane derivatives, particularly in therapeutic areas like neurological disorders and metabolic diseases. This correlates with analysis of recent publication trends and aligns with frequent searches for "new azepane patents 2024" in scientific databases.
Environmental and toxicological profiling of 3-(2-methoxyethyl)azepane remains an active research area, with preliminary data suggesting favorable biodegradation characteristics compared to similar heterocycles. This addresses the chemical industry's increasing emphasis on green chemistry metrics and environmental impact assessments—topics generating substantial online engagement.
Future research directions likely include exploration of stereoselective synthesis methods for this compound, given the pharmaceutical relevance of chiral azepanes. Additionally, its potential as a ligand in catalytic systems warrants investigation, tapping into the sustained interest in organocatalysis visible across chemical literature and search patterns.
In analytical method development, 1566236-20-1 presents interesting challenges for chromatographic separation due to its polar-nonpolar duality—a technical aspect frequently searched by quality control specialists. This underscores the compound's value as a reference standard in method validation protocols.
The global market for specialty heterocycles like 3-(2-methoxyethyl)azepane continues to grow, driven by pharmaceutical R&D expenditure and the search for novel chemical entities. Market analysts correlate this with increasing searches for "heterocyclic compound market trends" across business intelligence platforms.
Academic interest is evidenced by the compound's inclusion in recent structure-activity relationship studies and medicinal chemistry coursework. Educational institutions are increasingly incorporating such advanced intermediates into their curricula, responding to industry demands for workforce-ready chemists—a concern reflected in pedagogical search trends.
Technological advancements in flow chemistry and continuous manufacturing may soon impact production methodologies for CAS 1566236-20-1, potentially improving yield and purity while reducing costs. These process chemistry innovations generate substantial discussion in both industrial and academic search behaviors.
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